molecular formula C22H24N4O2S B2663122 5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-31-3

5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2663122
CAS No.: 860650-31-3
M. Wt: 408.52
InChI Key: FQIJYVJPWHSLPZ-UHFFFAOYSA-N
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Description

“5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The compound is a 1,2,4-triazole derivative, but without specific structural data, a detailed analysis isn’t possible.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthetic routes to create triazoloquinazoline derivatives, which serve as crucial scaffolds in medicinal chemistry. For instance, the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives highlights a methodological advancement in accessing a variety of derivatives from this chemical class (Al-Salahi & Geffken, 2011). Such synthetic strategies are essential for the development of new drugs and materials with enhanced properties.

Antimicrobial Activities

The antimicrobial potential of methylsulfanyl-triazoloquinazoline derivatives has been a significant area of research. A study evaluating the antimicrobial activity of these compounds against various bacterial and fungal species demonstrated their efficacy, indicating their potential use in developing new antimicrobial agents (Al-Salahi et al., 2013). This research suggests the possibility of using triazoloquinazoline derivatives in treating infections and combating antibiotic resistance.

Cytotoxicity and Anti-Inflammatory Activity

Investigations into the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various cancer cell lines, as well as their anti-inflammatory properties, reveal the therapeutic potential of these compounds. Notably, some derivatives exhibited significant cytotoxicity against hepatocellular and colon carcinoma cells, along with potent anti-inflammatory effects, suggesting their application in cancer therapy and inflammation management (Al-Salahi et al., 2013).

Mechanism of Action

The mechanism of action of triazoles generally depends on their specific biological properties, which can range from antimicrobial to antidepressant activities . The exact mechanism of action for this compound is not specified in the sources I found.

Future Directions

Given the broad range of therapeutic applications of triazoles , there is potential for further study and development of this compound. Future research could focus on its synthesis, structural analysis, and exploration of its biological activities.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-6-20-24-21-16-10-18(27-4)19(28-5)11-17(16)23-22(26(21)25-20)29-12-15-9-13(2)7-8-14(15)3/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJYVJPWHSLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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